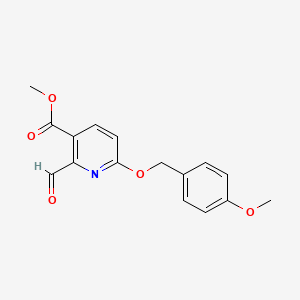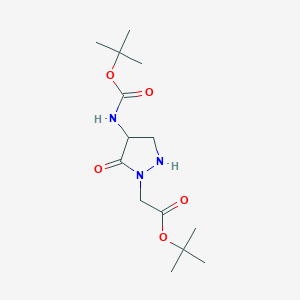
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is an organic compound with the molecular formula C16H15NO5 It is a derivative of nicotinic acid and features a formyl group at the 2-position, a methoxybenzyl group at the 6-position, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of nicotinic acid, followed by formylation and subsequent esterification. The reaction conditions often involve the use of reagents such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate the corresponding lithiated carbanion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol.
Applications De Recherche Scientifique
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, while the methoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-formyl-6-nitrobenzoate
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Uniqueness
Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, differentiates it from other nicotinic acid derivatives and may confer unique reactivity and binding characteristics.
Propriétés
Numéro CAS |
1708251-21-1 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3 |
Clé InChI |
CHZJZPZWWAYRQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)


![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)
